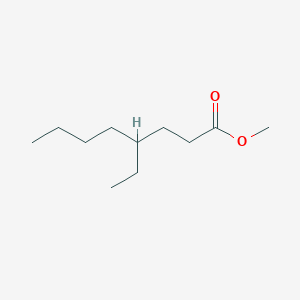

Methyl 4-ethyloctanoate

Description

Contextual Background and Chemical Significance of Branched Esters

Esters are a class of organic compounds well-known for their characteristic and often pleasant aromas, playing a vital role in the natural scents of fruits and flowers. ung.ac.idthegoodscentscompany.com Branched esters, a sub-category of esters featuring an alkyl branch on the carbon chain, are of particular interest in the flavor and fragrance industry. The position and nature of this branching can significantly influence the olfactory properties of the molecule, leading to a wide spectrum of scents. nih.gov This structural nuance makes branched esters valuable targets for synthesis and characterization in the quest for new and interesting flavor and fragrance ingredients.

Beyond their aromatic properties, branched esters can also play crucial roles in chemical communication between organisms. For instance, certain branched esters function as pheromones, chemical signals that trigger a natural response in another member of the same species. ung.ac.idresearchgate.net The specific structure of the ester is critical for its biological activity, with even minor changes to the carbon chain or the ester group potentially rendering it inactive.

Historical Perspectives on the Study of Alkyl-Substituted Octanoates

The study of alkyl-substituted octanoates, the family to which methyl 4-ethyloctanoate belongs, has a history rooted in the investigation of insect pheromones. A notable example is ethyl 4-methyloctanoate, an aggregation pheromone of the rhinoceros beetle (Oryctes rhinoceros), a significant pest of palm trees. ung.ac.idresearchgate.net Research into the synthesis of this and related compounds has been driven by the need for effective pest management strategies. researchgate.netbehnmeyer.com

Various synthetic routes have been developed for compounds like ethyl 4-methyloctanoate, including methods starting from natural products like citronellol (B86348) or utilizing multi-step chemical reactions such as the Mannich reaction and Claisen rearrangement. ung.ac.idresearchgate.net These historical efforts have provided a foundational understanding of the synthesis and properties of certain C4-substituted octanoates. However, a review of the historical literature reveals a striking absence of research focused specifically on this compound. While its isomers and related compounds have been the subject of study, this particular ester appears to have been largely overlooked.

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape for this compound is remarkably sparse. A comprehensive search of scientific databases reveals a significant lack of published studies on its synthesis, physicochemical properties, and potential applications. This stands in stark contrast to its close relatives, such as methyl 4-methyloctanoate and ethyl 4-methyloctanoate, for which data are available. nih.govnih.gov

The primary knowledge gap is the absence of fundamental experimental data for this compound. To illustrate this, the following table compares the availability of basic chemical and physical properties for this compound with its more studied counterparts.

Table 1: Comparative Physicochemical Data of Selected Alkyl-Substituted Octanoates

| Property | This compound | Methyl 4-methyloctanoate | Ethyl 4-methyloctanoate |

| Molecular Formula | C11H22O2 | C10H20O2 | C11H22O2 |

| Molecular Weight | 186.29 g/mol (Predicted) | 172.26 g/mol | 186.29 g/mol |

| Boiling Point | Data not available | Data not available | Data not available |

| Density | Data not available | Data not available | Data not available |

| Refractive Index | Data not available | Data not available | Data not available |

| CAS Number | Not assigned | 15870-07-2 nih.gov | 56196-53-3 nih.gov |

As the table demonstrates, even the most basic experimental data for this compound are not publicly available. While some properties can be predicted computationally, the lack of experimental validation represents a significant hurdle to any potential research or application.

Further compounding this issue is the absence of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are essential for the structural confirmation of a synthesized compound. Without these data, any attempt to synthesize and isolate this compound would be difficult to verify.

Structure

2D Structure

3D Structure

Properties

CAS No. |

666827-28-7 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

methyl 4-ethyloctanoate |

InChI |

InChI=1S/C11H22O2/c1-4-6-7-10(5-2)8-9-11(12)13-3/h10H,4-9H2,1-3H3 |

InChI Key |

BTOOTKQIZJKSKK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CCC(=O)OC |

Origin of Product |

United States |

Sophisticated Spectroscopic Characterization Techniques for Methyl 4 Ethyloctanoate Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules like methyl 4-ethyloctanoate. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental one-dimensional techniques that provide essential information about the chemical environment of each proton and carbon atom in a molecule. libretexts.org

In the ¹H-NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed. The methyl protons of the methoxy (B1213986) group (CH₃O-) typically appear as a singlet, while the protons of the ethyl group and the octanoate (B1194180) chain exhibit characteristic splitting patterns (e.g., triplets and quartets) due to spin-spin coupling with neighboring protons. The chemical shifts of these signals are indicative of their electronic environment.

The ¹³C-NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon of the ester group, the methoxy carbon, the chiral carbon at the 4-position, and the various methylene (B1212753) and methyl carbons of the ethyl and octanoate chains. The chemical shift of the carbonyl carbon is particularly diagnostic, appearing at the downfield end of the spectrum (typically 160-220 ppm). libretexts.org

A detailed analysis of the chemical shifts, integration values (in ¹H-NMR), and splitting patterns allows for the comprehensive assignment of all proton and carbon signals, thus confirming the molecular structure of this compound.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

| Atom | ¹H-NMR Chemical Shift (ppm) | ¹³C-NMR Chemical Shift (ppm) |

| C=O | - | ~174 |

| O-CH₃ | ~3.6 (s) | ~51 |

| C4-H | ~1.4 (m) | ~39 |

| C4-CH₂CH₃ | ~1.3 (m), ~0.8 (t) | ~29, ~11 |

| Alkyl Chain | ~0.8-2.3 (m) | ~14-36 |

Note: Predicted values are approximate and can vary based on solvent and experimental conditions. s = singlet, t = triplet, m = multiplet.

To unambiguously assign all signals and further confirm the connectivity of the molecule, advanced two-dimensional (2D) NMR techniques are employed. researchgate.net These experiments provide correlation data between different nuclei.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling relationships. sdsu.edu Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity of the carbon chain in this compound. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, simplifying the assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). sdsu.edu HMBC is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, a correlation between the methoxy protons and the carbonyl carbon would definitively establish the ester functionality.

Together, these advanced NMR methods provide a comprehensive and detailed picture of the molecular structure of this compound, leaving no ambiguity in its identification. researchgate.net

Mass Spectrometry (MS) Applications in this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.

Electron Ionization (EI) is a hard ionization technique that bombards molecules with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that is characteristic of the molecule's structure. For this compound, key fragmentation pathways would include the loss of the methoxy group (•OCH₃), the ethyl group (•CH₂CH₃), and cleavage at various points along the octanoate chain. The molecular ion peak (M⁺), if observable, confirms the molecular weight of the compound.

Chemical Ionization (CI) is a softer ionization method that uses a reagent gas to produce ions with less internal energy, resulting in less fragmentation and a more prominent protonated molecule peak [M+H]⁺. This is particularly useful for confirming the molecular weight of the compound when the molecular ion is weak or absent in the EI spectrum.

Tandem mass spectrometry (MS/MS) offers an even more detailed level of structural analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a prominent fragment ion from an initial MS scan) is selected, subjected to fragmentation, and the resulting product ions are analyzed. This technique allows for the systematic deconstruction of the molecule, providing unambiguous evidence for the connectivity of its different parts. For this compound, MS/MS could be used to fragment the molecular ion and confirm the presence and location of the ethyl group by observing specific neutral losses.

Infrared (IR) and Raman Spectroscopy Methodologies for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For this compound, the most prominent and diagnostic absorption band would be the strong C=O stretching vibration of the ester functional group, typically appearing in the region of 1735-1750 cm⁻¹. Other characteristic absorptions would include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl chains. The presence and position of these bands provide clear evidence for the key functional groups in the molecule. docbrown.info

Raman Spectroscopy : Raman spectroscopy is based on the inelastic scattering of monochromatic light. osti.gov While IR activity depends on a change in the dipole moment during a vibration, Raman activity depends on a change in polarizability. Therefore, Raman spectroscopy can provide complementary information to IR spectroscopy. For this compound, the C=O stretch would also be observable in the Raman spectrum. Symmetric vibrations, which are often weak in the IR spectrum, can be strong in the Raman spectrum, providing additional structural details.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1735-1750 | Strong |

| C-O (Ester) | Stretch | 1150-1300 | Medium |

| C-H (Alkyl) | Stretch | 2850-2960 | Medium-Strong |

| C-H (Alkyl) | Bend | 1370-1470 | Medium |

Hyphenated Spectroscopic Techniques in this compound Studies (e.g., GC-IR)

Hyphenated analytical methods, which combine a separation technique with a spectroscopic detection technology, have become indispensable for the analysis of complex mixtures. nih.gov Gas Chromatography-Infrared Spectroscopy (GC-IR) represents a powerful hyphenated technique that merges the high-efficiency separation capabilities of gas chromatography (GC) with the definitive molecular structure identification power of infrared spectroscopy (IR). This combination is particularly effective for analyzing intricate mixtures and distinguishing between isomers, which can be challenging using chromatography alone. bohrium.com

In the context of fatty acid methyl esters (FAMEs), such as this compound, GC-IR provides crucial information for structural determination. bohrium.comoptica.org The analysis of FAMEs is fundamental in various research fields, including the characterization of fats and oils and determining the total fat content in food products. gcms.cz While gas chromatography-mass spectrometry (GC-MS) is a more common technique for FAME analysis, offering excellent sensitivity and a wealth of information from fragmentation patterns, GC-IR provides complementary data that can be pivotal for unambiguous identification. nih.govnih.govresearchgate.net Specifically, IR spectroscopy excels at identifying functional groups and differentiating between structural isomers, such as positional and geometric isomers, which might produce similar mass spectra. bohrium.comnih.gov

The process of analyzing FAMEs by GC typically involves the extraction of lipids from a sample, followed by saponification to yield free fatty acid salts. These salts are then derivatized to form methyl esters, which increases their volatility and makes them suitable for GC analysis. gcms.cz When a complex mixture containing this compound is injected into the GC-IR system, the components are first separated based on their boiling points and interactions with the stationary phase of the capillary column. gcms.cz As each separated component elutes from the column, it passes through a heated light pipe in the FT-IR detector, where its infrared spectrum is recorded.

A key advantage of GC-IR in FAME analysis is its ability to distinguish between branched and linear esters. bohrium.com The infrared spectra can provide information about the chain length and the presence of branched methyl groups. bohrium.comoptica.org For this compound, the presence of the ethyl group at the 4-position would influence the C-H stretching and bending vibrations compared to its linear isomer, Methyl nonanoate.

The table below summarizes the expected key infrared absorption bands for a fatty acid methyl ester like this compound, based on the general characteristics of this class of compounds.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretching | ~1740 |

| C-O (Ester) | Stretching | ~1250-1150 |

| C-H (Alkyl) | Stretching | ~2850-2960 |

| C-H (Alkyl) | Bending | ~1375-1465 |

| Data is generalized for fatty acid methyl esters and serves as an illustrative example. |

It is important to note that while GC-IR is a powerful tool, its sensitivity can be lower compared to GC-MS, which may be a limitation when analyzing trace components. nih.gov However, the unique structural information provided by IR spectroscopy often outweighs this limitation, especially when dealing with the identification of isomers in complex samples. bohrium.comnih.gov For a comprehensive analysis, a multi-dimensional approach utilizing both GC-MS and GC-IR can provide the most reliable identification of compounds like this compound in complex matrices. nih.gov

Mechanistic Investigations of Methyl 4 Ethyloctanoate Chemical Reactivity and Transformations

Hydrolysis and Saponification Kinetics of Methyl 4-ethyloctanoate

The hydrolysis of esters is a fundamental reaction that can be catalyzed by either acid or base. The base-catalyzed hydrolysis is termed saponification. For this compound, these reactions yield 4-ethyloctanoic acid and methanol (B129727). The kinetics of these processes are significantly influenced by the steric hindrance presented by the ethyl group at the C4 position.

Acid-Catalyzed Hydrolysis: In acidic conditions, the reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water. youtube.com The hydrolysis of esters in acidic media typically follows pseudo-first-order kinetics when water is in large excess. youtube.comsmpdb.ca Studies on various carboxylic esters have shown that the rate of acid-catalyzed hydrolysis is sensitive to steric effects. acs.org Branching in the acyl chain, as seen in this compound, can sterically hinder the approach of water to the carbonyl carbon, thereby slowing down the rate of hydrolysis compared to linear esters like methyl octanoate (B1194180). Research on the hydrolysis of fatty acid esters in subcritical water has demonstrated that steric hindrance in the acyl chain increases the activation energy of the hydrolysis reaction. researchgate.net

Saponification (Base-Catalyzed Hydrolysis): Saponification is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon. quora.com This reaction follows second-order kinetics, being first order with respect to both the ester and the hydroxide ion. chemrxiv.org The presence of the ethyl branch in this compound is expected to decrease the saponification rate. Steric effects in base-catalyzed ester hydrolysis are well-documented, with bulky substituents on the acyl portion of the ester slowing the reaction rate by impeding the approach of the hydroxide nucleophile. masterorganicchemistry.comacs.org

| Ester Structure | Expected Relative Rate of Hydrolysis | Governing Factor |

|---|---|---|

| Methyl octanoate (linear) | Higher | Less steric hindrance |

| This compound (branched) | Lower | Increased steric hindrance from ethyl group |

| Methyl 2-methylpropanoate (B1197409) (highly branched near carbonyl) | Significantly Lower | High steric hindrance proximal to the reaction center |

Transesterification Reactions Involving this compound

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol. This reaction is reversible and is typically catalyzed by acids or bases. nih.gov In the context of this compound, this could involve reacting it with a different alcohol (e.g., ethanol (B145695) or a longer-chain alcohol) to produce a new 4-ethyloctanoate ester and methanol. This process is crucial in various industrial applications, including the production of biodiesel and the modification of fats and oils. mdpi.comunud.ac.id

The mechanism, similar to hydrolysis, involves nucleophilic attack on the carbonyl carbon of the ester, but by an alcohol molecule instead of water. nih.gov Both homogeneous catalysts (like sodium hydroxide, potassium hydroxide, and sulfuric acid) and heterogeneous catalysts (like solid oxides and resins) can be employed. nih.govjbiochemtech.com

The reaction rate and equilibrium are influenced by several factors, including the type and concentration of the catalyst, the molar ratio of alcohol to ester, temperature, and the structure of the reactants. frontiersin.orgfrontiersin.org For this compound, the ethyl branch is expected to influence the reaction kinetics. A study on the synthesis of branched-chain alkyl esters of palmitic acid showed that branched-chain alcohols could effectively be used, and the reaction kinetics were determined. researchgate.net It was found that branching can affect the reaction rate, and optimizing conditions is crucial for achieving high conversion. researchgate.net The use of excess alcohol is a common strategy to shift the equilibrium towards the products. frontiersin.org

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Homogeneous Base | NaOH, KOH, Sodium Methoxide (B1231860) | High reaction rates at low temperatures. jbiochemtech.com | Sensitive to free fatty acids and water, soap formation, difficult to recover. nih.gov |

| Homogeneous Acid | H₂SO₄, HCl | Tolerant to free fatty acids and water. nih.gov | Slower reaction rates than base catalysts, requires higher temperatures. nih.gov |

| Heterogeneous Solid Acid | Sulfonated zeolites, Ion-exchange resins | Easily separated from the reaction mixture, reusable. mdpi.com | May require higher temperatures and pressures, potential for catalyst leaching. nih.gov |

| Heterogeneous Solid Base | CaO, MgO | Easily separated, can be highly active. | Can be sensitive to FFA and water, potential for soap formation. |

| Enzymatic | Lipases | High specificity, mild reaction conditions. | Higher cost, slower reaction rates. |

Oxidative and Reductive Transformation Pathways

The transformation of this compound can also occur through oxidation and reduction reactions, targeting either the ester functional group or the hydrocarbon chain.

Oxidative Transformation: In biological systems, the fatty acid portion of this compound (4-ethyloctanoic acid, formed after hydrolysis) would likely undergo oxidation. Standard β-oxidation is hindered by the presence of the ethyl group at the C4 position, which is the β-position relative to the next potential site of oxidation after the initial two-carbon cleavage. smpdb.ca Therefore, α-oxidation is a more probable metabolic pathway. youtube.com This process involves the oxidation of the α-carbon, removal of the original carboxyl group as CO₂, and subsequent conversion of the shortened chain via β-oxidation. smpdb.ca

Direct chemical oxidation of the hydrocarbon chain would require strong oxidizing agents and harsh conditions, likely leading to a mixture of products due to the cleavage of C-C and C-H bonds.

Reductive Transformation: The ester functional group of this compound can be reduced to a primary alcohol, 4-ethyloctan-1-ol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of a methoxide ion to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. masterorganicchemistry.comdalalinstitute.com Milder reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. libretexts.org More specialized reagents, such as diisobutylaluminum hydride (DIBAL-H), can be used under controlled conditions to achieve partial reduction of esters to aldehydes. uniurb.it

Derivatization Chemistry of this compound for Enhanced Analysis or Functionalization

Derivatization is a common strategy to modify a molecule to enhance its properties for analysis or to introduce new functionality. For a compound like this compound, derivatization is often employed to improve its volatility and chromatographic behavior for techniques like gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com

One of the most common derivatization procedures for the parent fatty acid, 4-ethyloctanoic acid, is its conversion to a fatty acid methyl ester (FAME), which is precisely what this compound is. sigmaaldrich.com This is typically achieved by reacting the carboxylic acid with methanol in the presence of an acid catalyst like boron trifluoride (BF₃) or hydrochloric acid. sigmaaldrich.commdpi.com

For further derivatization or analysis of the parent acid, other methods can be used:

Silylation: Carboxylic acids can be converted into their trimethylsilyl (B98337) (TMS) esters by reacting them with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). restek.com These derivatives are more volatile and thermally stable, making them suitable for GC-MS analysis.

Pentafluorobenzyl (PFB) Esters: For highly sensitive analysis using electron capture detection (ECD) or negative chemical ionization (NCI) MS, fatty acids can be converted to PFB esters using pentafluorobenzyl bromide.

Amide Formation: The carboxylic acid can be converted to an amide, for example, a pyrrolidide derivative. These derivatives are particularly useful in mass spectrometry for determining the position of branching or unsaturation in the fatty acid chain due to their characteristic fragmentation patterns.

The table below summarizes common derivatization methods applicable to the parent fatty acid of this compound for analytical purposes.

| Derivative | Reagent(s) | Typical Conditions | Purpose |

|---|---|---|---|

| Methyl Ester (FAME) | BF₃ in Methanol or HCl in Methanol | Heat at 60-100°C for a specified time. sigmaaldrich.commdpi.com | Standard method for GC analysis, increases volatility. sigmaaldrich.com |

| Trimethylsilyl (TMS) Ester | BSTFA or MSTFA (often with TMCS catalyst) | Heat at 60°C for ~60 minutes. restek.com | Increases volatility and thermal stability for GC-MS. restek.com |

| Pyrrolidide | Pyrrolidine and Acetic Acid | Heat at 100°C. | MS fragmentation helps locate branching and double bonds. |

| Pentafluorobenzyl (PFB) Ester | Pentafluorobenzyl bromide (PFBBr) and a base | Room temperature or gentle heating. | High sensitivity for GC-ECD or NCI-MS analysis. |

Computational and Theoretical Chemistry Approaches for Methyl 4 Ethyloctanoate Systems

Quantum Chemical Calculations for Molecular Properties and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure, geometry, and energetic properties of a molecule. For methyl 4-ethyloctanoate, these calculations can elucidate fundamental characteristics that govern its stability and reactivity.

Molecular Geometry and Energetics: Methods like Density Functional Theory (DFT) can be used to optimize the three-dimensional structure of this compound, identifying the most stable conformations (i.e., the lowest energy arrangements of its atoms). The presence of a chiral center at the C4 position and the flexibility of the alkyl chain mean that multiple conformers exist. Quantum calculations can determine the relative energies of these conformers and the energy barriers for rotation around its single bonds. For instance, calculations on similar fatty acid methyl esters (FAMEs) have shown that the potential energy surface can reveal multiple stable conformers with small energy differences.

Electronic Properties: Key electronic properties such as the distribution of electron density, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are obtainable from quantum chemical calculations. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability. These calculations also help in understanding the reactivity of different sites within the molecule, such as the ester group versus the alkyl chain.

Below is a representative table of molecular properties that could be calculated for this compound using quantum chemical methods, with illustrative values based on studies of similar FAMEs. researchgate.net

Table 1: Calculated Molecular Properties of a Representative FAME

| Property | Illustrative Value | Method |

|---|---|---|

| Optimized Energy | -550.123 Hartree | DFT (B3LYP/6-31G*) |

| Dipole Moment | 1.85 Debye | DFT (B3LYP/6-31G*) |

| HOMO Energy | -6.5 eV | DFT (B3LYP/6-31G*) |

| LUMO Energy | 0.8 eV | DFT (B3LYP/6-31G*) |

Note: The values in this table are illustrative for a fatty acid methyl ester of similar size and are not experimental data for this compound.

Molecular Dynamics Simulations of this compound Interactions and Conformations

While quantum mechanics is ideal for single molecules or small systems, molecular dynamics (MD) simulations are used to study the behavior of larger systems over time. MD simulations model the movements of atoms and molecules based on classical mechanics and a set of parameters known as a force field.

For this compound, MD simulations can provide insights into:

Conformational Dynamics: In the liquid state, the flexible alkyl chain of this compound is in constant motion. MD simulations can track the transitions between different conformational states over time, providing a dynamic picture that complements the static view from quantum calculations. nih.gov

Intermolecular Interactions: In a bulk liquid, the properties are dictated by the interactions between molecules. MD simulations can characterize these interactions, which are primarily van der Waals forces for a non-polar molecule like this compound. These simulations can calculate radial distribution functions to describe the average spacing and arrangement of molecules. nih.gov

Behavior in Mixtures: MD simulations are particularly useful for studying how this compound interacts with other molecules, for example, in a solvent or as part of a biodiesel mixture. researchgate.net Simulations can predict mixing energies and the spatial arrangement of the different components.

A typical MD simulation of liquid this compound would involve placing a large number of molecules in a simulation box and calculating their trajectories over nanoseconds or longer. From these trajectories, macroscopic properties can be derived.

Structure-Reactivity Relationship Prediction and Modeling for this compound

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical methods that correlate the chemical structure of a molecule with its biological activity or physical properties. These models are built on the principle that the structure of a molecule dictates its behavior.

For this compound, QSPR models could be developed to predict various properties based on molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule (e.g., number of carbon atoms, branching indices).

Geometrical descriptors: Derived from the 3D structure (e.g., molecular surface area, volume).

Electronic descriptors: Obtained from quantum chemical calculations (e.g., dipole moment, HOMO/LUMO energies).

Predicting Reactivity: A key application of QSAR/QSPR is in predicting chemical reactivity. For an ester like this compound, a primary reaction of interest is hydrolysis. QSPR models have been developed for the hydrolysis rates of carboxylic acid esters based on descriptors related to the electronic and steric environment of the ester group. acs.org The ethyl branch at the C4 position would be an important structural feature to include in such a model, as it could sterically hinder reactions along the chain.

Table 2: Example of Descriptors for a QSPR Model of Ester Reactivity

| Descriptor Type | Example Descriptor | Relevance to this compound |

|---|---|---|

| Constitutional | Molecular Weight | Basic property influencing physical behavior. |

| Topological | Branching Index | Quantifies the effect of the ethyl group at C4. |

| Quantum-Chemical | Partial Charge on Carbonyl Carbon | Relates to susceptibility to nucleophilic attack. |

This table provides examples of descriptors used in QSPR modeling and is not an exhaustive list.

Predictive Models for Thermophysical Behavior of this compound Systems

Predicting the thermophysical properties of fatty acid esters is crucial for applications such as biodiesel fuel design. researchgate.net Various models, ranging from empirical correlations to more theoretical equations of state, are used for this purpose.

Group Contribution Methods: These methods estimate properties by summing the contributions of the individual functional groups within a molecule. For this compound, the molecule would be broken down into its constituent groups (e.g., -CH3, -CH2-, -CH(CH2CH3)-, -COO-). Each group has a pre-assigned value for a given property, and these are combined to estimate the property of the whole molecule. This approach is widely used for properties like boiling point, viscosity, and density.

Equations of State (EoS): More sophisticated models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can predict the phase behavior (vapor-liquid equilibrium) and density of fluids over a wide range of temperatures and pressures. acs.org These models require parameters for the specific molecule, which can be fitted to experimental data or estimated. For this compound, PC-SAFT could be used to predict its density and volatility in pure form or in blends with other fuel components. researchgate.net

Machine Learning Models: Recently, machine learning algorithms have been applied to predict the thermophysical properties of FAMEs with high accuracy. researchgate.net These models are trained on large datasets of known properties and can learn complex relationships between molecular structure and properties without assuming a specific physical model.

Table 3: Predicted Thermophysical Properties for a Representative Branched FAME

| Property | Predicted Value | Modeling Approach |

|---|---|---|

| Normal Boiling Point | ~215-225 °C | Group Contribution |

| Density at 298 K | ~0.865 g/cm³ | PC-SAFT EoS |

| Kinematic Viscosity at 40 °C | ~4.5 cSt | QSPR elsevierpure.com |

Note: These values are illustrative estimates for a branched C11 methyl ester and are not experimentally verified data for this compound.

Advanced Analytical Methodologies for Detection and Quantification of Methyl 4 Ethyloctanoate

Gas Chromatography (GC)-Based Techniques

Gas chromatography is a cornerstone for the analysis of volatile and semi-volatile compounds like methyl 4-ethyloctanoate. Its high separation efficiency makes it ideal for isolating the analyte from complex sample matrices.

Gas chromatography coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common approach for the analysis of fatty acid esters. The development of a robust GC method is critical for the accurate quantification of this compound.

Method development typically involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. The choice of the capillary column is paramount. For fatty acid methyl esters (FAMEs), both polar and non-polar columns are utilized. A polar column, such as one with a nitroterephthalic acid modified polyethylene (B3416737) glycol stationary phase (e.g., DB-FFAP), is often preferred for separating complex mixtures of FAMEs, including positional and geometric isomers. mdpi.com Non-polar columns, like those with a poly(dimethylsiloxane) stationary phase (e.g., Equity-1), separate compounds primarily based on their boiling points and are also effective for FAME analysis. researchgate.net

The injector temperature is another critical parameter. It must be high enough to ensure the complete and rapid vaporization of the sample without causing thermal degradation of the analyte. For fatty acids, an inlet temperature of around 230 °C has been found to be optimal, preventing both incomplete vaporization of high-boiling-point acids and thermal degradation of unsaturated fatty acids. mdpi.com The oven temperature program, which involves a series of temperature ramps and holds, is designed to separate the analytes effectively within a reasonable analysis time. A typical program for FAME analysis might start at a lower temperature (e.g., 70-100 °C) and ramp up to a final temperature of 240-300 °C. researchgate.netresearchgate.net

The detector choice depends on the analytical goal. The FID is a robust, universal detector for organic compounds and provides excellent quantitative data when properly calibrated. nih.gov For the quantification of FAMEs, response factors are often used to correct for differences in detector response between different esters. nih.govnih.gov

Mass spectrometry (MS) offers the advantage of providing structural information, which is invaluable for the unambiguous identification of analytes. In electron ionization (EI) mode, fatty acid ethyl esters typically exhibit characteristic fragmentation patterns, including a prominent molecular ion peak and fragments corresponding to the loss of the ethoxy group (M-45) and the McLafferty rearrangement (m/z 88). tdx.cat While a specific mass spectrum for this compound is available in databases, detailed fragmentation patterns of similar branched-chain esters can provide further insight. nih.gov The selection of specific ions for monitoring (Selected Ion Monitoring, SIM) can significantly enhance the sensitivity and selectivity of the GC-MS analysis. nih.gov

The retention of a compound on a GC column can be standardized using the Kovats Retention Index (RI), which is a relative measure of retention time compared to a series of n-alkanes. nih.govphytochemia.com The RI is a valuable tool for compound identification, especially when coupled with mass spectral data. For ethyl 4-methyloctanoate, the Kovats RI has been reported as 1252 and 1267 on a semi-standard non-polar column and 1520.3 on a standard polar column. nih.gov

Table 1: Representative GC-FID/MS Parameters for the Analysis of this compound

| Parameter | Setting | Reference |

|---|---|---|

| Gas Chromatograph | Agilent 7890B or similar | researchgate.net |

| Column | Option 1 (Polar): DB-FFAP (30 m x 0.32 mm i.d., 0.25 µm film thickness) | mdpi.com |

| Option 2 (Non-polar): Equity-1 (15 m x 0.10 mm I.D., 0.10 µm film thickness) | researchgate.net | |

| Injector | Split/Splitless, 230-250 °C | mdpi.comresearchgate.net |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min) | researchgate.netnih.gov |

| Oven Program | Initial 70-100 °C, ramp 5-10 °C/min to 240-250 °C, hold for 5-10 min | researchgate.netscience-share.com |

| Detector (FID) | 250-300 °C, Hydrogen and Air flow rates as per manufacturer's recommendation | nih.govnih.gov |

| Detector (MS) | Transfer line: 240-280 °C, Ion source: 230 °C, Electron ionization at 70 eV | researchgate.nettdx.cat |

For exceedingly complex samples where co-elution is a significant problem in one-dimensional GC, comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution. labrulez.com This technique employs two columns of different selectivity (e.g., a non-polar column in the first dimension and a polar column in the second dimension) connected by a modulator. birmingham.ac.uk The modulator traps fractions of the effluent from the first column and then re-injects them onto the second, shorter column for a rapid, secondary separation. chula.ac.th

The result is a two-dimensional chromatogram with significantly increased peak capacity, allowing for the separation of compounds that would otherwise overlap. gcms.cz GCxGC is particularly well-suited for the analysis of complex volatile profiles in food and beverages, such as wine, where hundreds of compounds can be present. nih.gov In the context of analyzing this compound, GCxGC could be instrumental in separating it from other isomeric esters and matrix components, leading to more accurate identification and quantification. gcms.cz The structured nature of GCxGC chromatograms, where compounds of similar chemical class often appear in distinct regions of the 2D plot, can aid in the identification of unknown compounds. birmingham.ac.uk

Table 2: Typical GCxGC Column Combinations and Conditions for Ester Analysis

| Parameter | First Dimension (¹D) | Second Dimension (²D) | Reference |

|---|---|---|---|

| Column Type | Non-polar (e.g., DB-5ms) | Polar (e.g., BPX-50, Wax) | birmingham.ac.ukgcms.cz |

| Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film | 1-2 m x 0.1 mm i.d., 0.1 µm film | chula.ac.thgcms.cz |

| Modulator | Thermal (e.g., cryogenic) | - | chula.ac.th |

| Modulation Period | 2-8 seconds | - | gcms.cz |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) or FID | - | gcms.czgcms.cz |

Microextraction Techniques for Sample Preparation

Sample preparation is a critical step in the analytical workflow, aimed at extracting and concentrating the analyte of interest from the sample matrix while removing interferences. Microextraction techniques have gained popularity due to their efficiency, reduced solvent consumption, and ease of automation.

Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. uib.no The fiber can be directly immersed in a liquid sample or exposed to the headspace above a liquid or solid sample (Headspace-SPME or HS-SPME). mdpi.com HS-SPME is particularly suitable for volatile compounds like this compound as it minimizes matrix effects. nih.gov

The selection of the appropriate fiber coating is crucial for efficient extraction and depends on the polarity and molecular weight of the analyte. sigmaaldrich.com For semi-volatile esters, a mixed-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice as it can extract a wide range of compounds. nih.govmdpi.com Other parameters that require optimization include extraction time and temperature, sample volume, and the addition of salt to the sample, which can enhance the release of volatile compounds from the matrix. nih.govmdpi.com For instance, in the analysis of volatile compounds in dry-cured ham, optimal HS-SPME conditions were found to be 60 minutes of extraction at 70°C. frontiersin.org

Table 3: Optimized HS-SPME Parameters for the Extraction of Volatile Esters

| Parameter | Optimized Value/Condition | Rationale/Finding | Reference |

|---|---|---|---|

| SPME Fiber | DVB/CAR/PDMS | Effective for a broad range of volatile and semi-volatile compounds. | nih.govmdpi.com |

| Extraction Mode | Headspace (HS) | Minimizes matrix interference for volatile analytes. | nih.gov |

| Extraction Temp. | 40 - 70 °C | Higher temperatures increase analyte volatility but can decrease partitioning onto the fiber. Optimum is analyte-dependent. | nih.govmdpi.com |

| Extraction Time | 20 - 60 min | Time required to reach equilibrium between the sample, headspace, and fiber. | nih.govfrontiersin.org |

| Salt Addition | Saturated NaCl or Na₂SO₄ | Increases the ionic strength of the aqueous phase, promoting the transfer of volatiles to the headspace. | nih.govmdpi.com |

| Desorption | 250 °C for 4-5 min in GC inlet | Ensures complete transfer of analytes from the fiber to the GC column. | frontiersin.org |

Dispersive Liquid-Liquid Microextraction (DLLμE) is a rapid and efficient microextraction technique based on a ternary solvent system. mdpi.com A small volume of an extraction solvent (immiscible in water) and a disperser solvent (miscible in both the extraction solvent and the aqueous sample) are rapidly injected into the aqueous sample. mdpi.com This creates a cloudy solution of fine droplets, maximizing the surface area for extraction of the analyte into the organic phase. nih.gov After centrifugation, the sedimented organic phase is collected and injected into the GC.

Key parameters for optimization in DLLμE include the choice and volume of the extraction and disperser solvents. mdpi.comnih.gov Common extraction solvents are chlorinated hydrocarbons, while common disperser solvents include acetone, acetonitrile (B52724), and methanol (B129727). mdpi.com DLLμE has been successfully applied to the extraction of a wide range of volatile and semi-volatile compounds, including esters, from aqueous samples such as wine and other beverages. nih.govmdpi.com The method is valued for its speed, simplicity, and low consumption of organic solvents. mdpi.com

Table 4: Typical Parameters for Dispersive Liquid-Liquid Microextraction of Aroma Compounds

| Parameter | Selection/Condition | Purpose | Reference |

|---|---|---|---|

| Extraction Solvent | Carbon tetrachloride, Chlorobenzene | High density, immiscible with water, good extraction efficiency for esters. | nih.gov |

| Disperser Solvent | Acetonitrile, Methanol, Acetone | Miscible with both aqueous sample and extraction solvent to create a fine dispersion. | mdpi.com |

| Sample Volume | 2.5 - 10 mL | The volume of the aqueous sample to be extracted. | mdpi.comnih.gov |

| Extraction Solvent Vol. | 50 - 500 µL | Small volume leads to high enrichment factors. | nih.gov |

| Disperser Solvent Vol. | 0.5 - 1.5 mL | Sufficient volume to disperse the extraction solvent effectively. | mdpi.com |

| Extraction Time | Very short (seconds to minutes) | Equilibrium is reached very quickly due to the large surface area. | nih.gov |

| Centrifugation | 5-10 min at 3000-5000 rpm | To separate the fine droplets of the extraction solvent from the aqueous phase. | nih.gov |

Fourier-Transform Near-Infrared (FT-NIR) Spectroscopy for Quantitative Analysis

Fourier-Transform Near-Infrared (FT-NIR) spectroscopy is a rapid, non-destructive analytical technique that can be used for the quantitative analysis of various components in a sample, including esters. The technique measures the absorption of near-infrared radiation by the sample, which corresponds to overtones and combination bands of fundamental molecular vibrations. spectroscopyonline.com While FT-NIR spectra can be complex, multivariate calibration techniques, such as Partial Least Squares (PLS) regression, can be used to build predictive models that correlate the spectral data with the concentration of the analyte of interest. spectroscopyonline.comresearchgate.net

For the quantitative analysis of esters, FT-NIR has been successfully applied to determine the content of fatty acid ethyl and methyl esters in olive oil. The development of a quantitative FT-NIR method involves collecting spectra from a set of calibration samples with known concentrations of the analyte. A PLS model is then built and validated using an independent set of samples. The accuracy of the model is assessed by parameters such as the coefficient of determination (R²) and the root mean square error of prediction (RMSEP). Although a specific application for this compound is not widely reported, the principles of FT-NIR spectroscopy suggest its potential for the rapid and non-destructive quantification of this compound in various matrices, especially for quality control purposes in industrial settings. nih.govresearchgate.netmdpi.com

Table 5: General Parameters for Quantitative FT-NIR Analysis of Esters

| Parameter | Description/Value | Purpose/Relevance | Reference |

|---|---|---|---|

| Instrument | FT-NIR Spectrometer | Acquires the near-infrared spectrum of the sample. | spectroscopyonline.com |

| Measurement Mode | Transmission or Attenuated Total Reflectance (ATR) | Choice depends on the sample type (liquid, solid, slurry). | spectroscopyonline.commdpi.com |

| Spectral Range | 4000 - 10000 cm⁻¹ | The near-infrared region where overtones and combination bands of esters appear. | spectroscopyonline.com |

| Data Pre-processing | Derivatives (e.g., Savitzky-Golay), Standard Normal Variate (SNV) | To correct for baseline shifts, light scattering, and other instrumental variations. | researchgate.net |

| Calibration Model | Partial Least Squares (PLS) Regression | A multivariate statistical method to correlate spectral data with concentration. | spectroscopyonline.com |

| Validation | External validation with an independent sample set | To assess the predictive ability and robustness of the calibration model. |

Development of Novel Sensor Technologies for this compound Detection

The detection and quantification of specific volatile organic compounds (VOCs) like this compound, a significant contributor to the aroma profile of various fermented products, is a growing area of interest. While traditional analytical methods offer high accuracy, there is a continuous drive towards developing novel sensor technologies that are rapid, portable, and cost-effective. Research into sensor technologies for esters and other related compounds provides a strong foundation for the potential development of sensors specifically tailored for this compound. This section explores emerging sensor technologies that could be adapted for this purpose, focusing on electrochemical and optical methods.

The advancement of sensor technologies for detecting chemical compounds, including those structurally similar to this compound, has been significant. nih.gov These modern sensing systems are designed to be user-friendly, require minimal sample preparation, and provide real-time monitoring capabilities without producing hazardous waste. nih.gov

Electrochemical Sensors

Electrochemical sensors represent a promising avenue for the detection of this compound due to their inherent advantages, such as high selectivity, low power requirements, and stable output. nih.gov These sensors operate by generating an electrochemical signal in the presence of a target analyte. nih.gov

One innovative approach in this area is the use of molecularly imprinted polymers (MIPs) . MIP-based electrochemical sensors are created by forming a polymer matrix around a template molecule—in this hypothetical case, this compound. After the removal of the template, the polymer is left with cavities that are specifically shaped to recognize and bind to the target analyte. This "lock-and-key" mechanism provides high selectivity. A recent study on the detection of ethyl methylphosphonic acid (EMPA), a metabolite of a nerve agent, demonstrated the effectiveness of a MIP-based electrochemical sensor. researchgate.net The sensor, constructed on a glassy carbon electrode, exhibited impressive detection limits and high recovery percentages in complex matrices like human plasma and urine. researchgate.net This technology could, in principle, be adapted for this compound by using it as the template molecule during the polymerization process.

Another relevant advancement is the development of solid polymer electrochemical gas sensors . These sensors utilize a solid polymer electrolyte, which overcomes the operational challenges associated with liquid or gel electrolytes. ecsense.com They work on the principle of electrochemical catalytic reactions, where the target gas produces a proportional electric current. ecsense.com For instance, a sensor designed for methyl mercaptan gas demonstrates high selectivity, a fast response time, and a wide operating temperature range. ecsense.com The underlying technology, which relies on the interaction of the analyte with precious metal electrodes within the solid polymer, could be engineered to be sensitive to the ester functional group and the specific carbon chain of this compound.

Table 1: Performance Characteristics of a Solid Polymer Electrochemical Gas Sensor for Methyl Mercaptan

| Parameter | Value |

| Measurement Range | 0 – 100 ppm |

| Resolution | 0.1 ppm |

| Maximum Overload | 200 ppm |

| Sensitivity | 35 nA/ppm ± 15 nA/ppm |

| Response Time (T90) | < 30 sec |

| This table presents data for a Methyl Mercaptan sensor, illustrating the potential performance of a similarly designed sensor for this compound. Data sourced from EC Sense. ecsense.com |

Optical Sensors

Optical sensors offer another powerful platform for chemical detection. These sensors utilize changes in optical properties, such as absorbance, fluorescence, or refractive index, upon interaction with the analyte. While direct research on optical sensors for this compound is not prominent, developments in related fields are noteworthy.

For example, phononic crystal (PnC)-based sensors have been proposed for detecting variations in the acoustic properties of liquids, which are influenced by their chemical composition. researchgate.net A study demonstrated a PnC sensor for differentiating between methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether by detecting changes in temperature and pressure fields. researchgate.net This technology, which relies on Fano-like interference effects, could potentially be applied to detect the presence and concentration of this compound in liquid solutions by measuring subtle changes in the acoustic velocity or density of the medium.

The development of novel sensor technologies holds great promise for the rapid and selective detection of this compound. While specific sensors for this compound are still a subject of research, advancements in electrochemical and optical sensing for structurally related esters and other volatile compounds provide a clear roadmap for future development. The adaptation of technologies like molecularly imprinted polymers and solid-state gas sensors could lead to the creation of portable and efficient tools for quality control in the food and beverage industries, where the aroma profile is a critical parameter.

Environmental Chemistry Research Pertaining to Methyl 4 Ethyloctanoate

Biodegradation Pathways and Microbial Metabolism Studies

The primary mechanism for the environmental degradation of FAMEs, including branched-chain variants, is microbial action. The biodegradation of these esters is a multi-step process initiated by enzymatic action.

The initial and rate-limiting step in the biodegradation of FAMEs is typically de-esterification, where esterase enzymes cleave the methyl ester bond to yield a free fatty acid (in this case, 4-ethyloctanoic acid) and methanol (B129727). lyellcollection.org Both of these products are readily metabolized by a wide range of microorganisms. The resulting free fatty acid undergoes further degradation through pathways such as β-oxidation.

Studies on the biodegradation of FAMEs in various environmental matrices have demonstrated their general susceptibility to microbial attack. For instance, research on FAMEs from domestic wastewater has shown that they can be effectively degraded by bacteria such as Lysinibacillus sphaericus. arcjournals.orgarcjournals.org This bacterium has been shown to possess enzymes capable of breaking down a variety of fatty acids. arcjournals.org

The presence of branching in the fatty acid chain can influence the rate of biodegradation. Some studies suggest that branched-chain fatty acids may exhibit different degradation rates compared to their straight-chain counterparts. arcjournals.org For example, some bacterial strains in the genus Bacillus are known for their ability to degrade large amounts of branched-chain fatty acids. arcjournals.org The specific positioning of the ethyl group at the C4 position in Methyl 4-ethyloctanoate would likely influence its interaction with microbial enzymes and, consequently, its degradation rate.

Table 1: General Microbial Degradation of Fatty Acid Methyl Esters (FAMEs)

| Process | Description | Key Enzymes | Products | Influencing Factors |

|---|---|---|---|---|

| De-esterification | Initial cleavage of the ester bond. | Esterases, Lipases | Free Fatty Acid and Methanol | Ester chain length, branching |

| Fatty Acid Oxidation | Degradation of the resulting fatty acid chain. | Oxidases, Dehydrogenases | Acetyl-CoA, CO2, H2O | Chain length, degree of saturation, branching |

| Methanol Metabolism | Utilization of the released methanol. | Methanol dehydrogenase | Formaldehyde (B43269), CO2, H2O | Presence of methylotrophic microorganisms |

Research on Occurrence in Environmental Samples (e.g., as a marker)

There is no specific research documenting the occurrence of this compound in environmental samples. However, FAMEs, in general, are known to occur naturally in the environment. They are components of plant waxes and can be found in various oils. libretexts.orgnih.gov For example, a variety of FAMEs have been identified in walnut kernels and other plant-based oils. nih.gov

Furthermore, FAMEs are significant components of biodiesel, a renewable fuel derived from vegetable oils or animal fats. wikipedia.org Therefore, the presence of FAMEs in environmental samples could indicate either a natural origin or contamination from products like biodiesel.

Esters, including those structurally similar to this compound, are also well-known products of microbial fermentation. For instance, various ethyl esters of fatty acids are key aroma compounds in fermented beverages like wine and have been studied as potential markers to differentiate products based on their origin or production methods. mdpi.com Similarly, the volatilome of fermented date products has been shown to contain a variety of esters, though ethyl esters of octanoic and decanoic acid were not detected in one particular study. mdpi.com The endogenous formation of FAMEs has also been observed in mammals following exposure to methanol. nih.gov

Given its structure, it is plausible that this compound could be formed through natural processes, such as the microbial esterification of 4-ethyloctanoic acid in the presence of methanol. However, without specific analytical studies, its role as an environmental marker remains speculative.

Biological and Biotechnological Research Perspectives on Methyl 4 Ethyloctanoate

Biosynthesis Pathways of Methyl 4-ethyloctanoate and Related Esters in Biological Systems

The biosynthesis of an ester such as this compound in a biological system would fundamentally require the convergence of two precursor pathways: one that produces the acyl donor, 4-ethyloctanoyl-CoA, and another that supplies the alcohol, methanol (B129727). The final step involves the enzymatic condensation of these two molecules.

The key reaction is catalyzed by an alcohol O-acyltransferase (ATF) or a similar enzyme, which facilitates the transfer of the 4-ethyloctanoyl group from its coenzyme A (CoA) thioester to methanol, forming this compound and releasing free CoA. This reaction is thermodynamically favorable due to the cleavage of the high-energy thioester bond. glpbio.com

Precursor Supply:

4-Ethyloctanoyl-CoA: The biosynthesis of the branched-chain acyl-CoA is the more complex part. While the specific pathway to 4-ethyloctanoyl-CoA is not explicitly detailed in current literature, it would likely originate from the fatty acid synthesis (FAS) machinery. It would require a mechanism for introducing an ethyl group at the beta-position (relative to the carboxyl group) during the chain elongation process. The natural occurrence of 4-ethyloctanoic acid suggests that such a pathway exists in certain organisms. thegoodscentscompany.comperflavory.com

Methanol: Methanol is a common metabolite in many microorganisms, often produced from the demethylation of various compounds or through pathways linked to methane (B114726) and methylotrophy.

The general framework for producing a variety of esters has been well-established in microorganisms like Escherichia coli, demonstrating the modularity of these systems where different acyl-CoA and alcohol pathways can be combined to generate a target ester. glpbio.com

Enzymatic Synthesis and Biocatalytic Approaches for this compound Production

Biocatalysis offers a promising alternative to chemical synthesis for producing esters, often providing high specificity and milder reaction conditions. The primary method for enzymatic production of this compound would be the direct esterification of 4-ethyloctanoic acid with methanol, or the transesterification of a different methyl ester with 4-ethyloctanoic acid.

Lipases are the most commonly used enzymes for these reactions. These enzymes are robust and can function in non-aqueous or solvent-free systems, which is advantageous for shifting the reaction equilibrium towards ester formation. For instance, immobilized lipases, such as that from Candida antarctica (often referred to as Novozym 435), have shown high efficiency in synthesizing a wide range of esters, including various fatty acid octanoates. researchgate.netconicet.gov.ar

A hypothetical enzymatic synthesis of this compound would involve:

Combining the substrates, 4-ethyloctanoic acid and methanol, in an appropriate molar ratio.

Adding an immobilized lipase (B570770) as the biocatalyst.

Conducting the reaction in a controlled environment (e.g., specific temperature and agitation) until equilibrium is reached.

Separating the enzyme for reuse and purifying the final product.

The table below summarizes research findings for the enzymatic synthesis of related esters, illustrating the potential conditions applicable to this compound production.

| Target Ester | Enzyme Used | Substrates | Key Findings |

| Ethyl Hexanoate | Immobilized Rhizomucor miehei lipase | Hexanoic acid, Ethanol (B145695) | 96% conversion achieved in n-hexane at 50°C. researchgate.net |

| Ethyl Hexanoate | Candida antarctica lipase B (on yeast surface) | Hexanoic acid, Ethanol | 98.2% yield after 12 hours. |

| Thymol (B1683141) Octanoate (B1194180) | Candida antarctica lipase B (soluble) | Thymol, Octanoic acid | Optimal thymol/acid molar ratio of 1:4; 94% thymol conversion in a solvent-free system. conicet.gov.ar |

Genetic Engineering Strategies for Enhanced this compound Biosynthesis

Metabolic engineering provides a powerful platform for the de novo production of valuable chemicals like esters in microbial hosts such as E. coli and Saccharomyces cerevisiae. To engineer a microbe for this compound production, several key modifications would be necessary.

Expression of an Ester-Forming Enzyme: The primary step is to introduce a heterologous gene encoding an enzyme capable of joining 4-ethyloctanoyl-CoA and methanol. Alcohol acyltransferases (AATs) or wax ester synthases (e.g., ws2 from Acinetobacter baylyi) are prime candidates. glpbio.commedchemexpress.com Researchers have also successfully repurposed chloramphenicol (B1208) acetyltransferases (CATs) as robust AATs for producing a variety of esters.

Engineering Precursor Pathways: The host organism must be engineered to efficiently supply both the acyl-CoA and the alcohol.

4-Ethyloctanoyl-CoA Supply: This is the most significant challenge. It would involve engineering the fatty acid synthesis pathway to produce the specific branched-chain acyl-CoA. This could involve introducing novel enzymes for ethyl group branching or modifying existing FAS enzymes.

Blocking Competing Pathways: To maximize the flux towards the target ester, competing pathways must be downregulated or eliminated. This includes deleting genes involved in β-oxidation (e.g., pox1 in yeast, fad genes in E. coli) which degrades fatty acyl-CoAs, and knocking out pathways that form storage lipids (e.g., triglycerides and steryl esters). thegoodscentscompany.commedchemexpress.com

The table below outlines common genetic engineering strategies that could be adapted for this compound production.

| Organism | Engineering Strategy | Target | Outcome |

| E. coli | Express alcohol acyltransferase (ATF); Engineer alcohol and acyl-CoA pathways. | Various acetate (B1210297) esters | Production of isobutyl acetate at 17.2 g/L. glpbio.com |

| S. cerevisiae | Express wax ester synthase (ws2); Overexpress ACC1, ACB1; Delete storage lipid & β-oxidation genes. | Fatty acid ethyl esters | 4.1-fold improvement in production compared to only expressing ws2. medchemexpress.com |

| Y. lipolytica | Express AAT; Delete genes related to fatty acid synthesis. | Isobutyl/Isoamyl acetate | Improved production of short-chain esters by feeding alcohols. thegoodscentscompany.com |

Natural Occurrence and Research into Biological Origin

Currently, this compound has not been identified as a naturally occurring compound in the reviewed scientific literature. However, its constituent acid and structurally similar esters have been found in various natural sources, suggesting that its existence in nature is plausible.

The direct precursor, 4-ethyloctanoic acid , has been identified in several sources, where it contributes to flavor and aroma profiles. It has been found in goat cheese, heated lamb, mutton, and Virginia tobacco. thegoodscentscompany.comperflavory.comflavscents.com It has also been isolated from the costus root (Saussurea lappa). glpbio.com The presence of this acid is a strong indicator that a biosynthetic pathway exists in certain animals, plants, and microbes, which could potentially lead to the formation of its corresponding esters.

Research into structurally related compounds provides valuable context. Ethyl 4-methyloctanoate , an isomer of the target compound, is a well-documented aggregation pheromone for the coconut rhinoceros beetle (Oryctes rhinoceros) and the African rhinoceros beetle (Oryctes monoceros). nih.govguaminsects.net It is produced by male beetles to attract both males and females to suitable feeding and mating sites, and it is a key compound studied for biocontrol applications. nih.gov Another related compound, Methyl 4-methyloctanoate , has been reported as a volatile component in hops (Humulus lupulus). nih.gov

The table below summarizes the natural occurrences of these related molecules, highlighting the types of organisms where research into this compound could be focused.

| Compound | Natural Source | Type of Organism | Significance |

| 4-Ethyloctanoic Acid | Goat cheese, Mutton, Heated lamb | Animal Product | Flavor/Aroma component. thegoodscentscompany.comperflavory.com |

| Costus root (Saussurea lappa) | Plant | Natural product isolate. glpbio.com | |

| Virginia tobacco | Plant | Flavor component. flavscents.com | |

| Ethyl 4-methyloctanoate | Rhinoceros Beetles (Oryctes spp.) | Animal (Insect) Secretion | Aggregation pheromone. nih.govguaminsects.net |

| Methyl 4-methyloctanoate | Hops (Humulus lupulus) | Plant | Volatile compound. nih.gov |

Methyl 4 Ethyloctanoate As a Research Tool and Synthetic Building Block

Utility as a Standard or Internal Standard in Analytical Chemistry Method Development

In the field of analytical chemistry, particularly in chromatographic techniques like gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), the use of standards and internal standards is crucial for the accurate quantification of analytes. While specific studies detailing the use of methyl 4-ethyloctanoate for this purpose are not abundant, its properties make it a suitable candidate for such applications.

Internal standards are essential for correcting variations in sample preparation and instrument response. An ideal internal standard is a compound that is chemically similar to the analyte but not naturally present in the sample. Given that many common fatty acid methyl esters are linear, the branched structure of this compound would likely result in a unique retention time in a GC separation, allowing it to be easily distinguished from other components in a complex mixture. This characteristic is particularly valuable in the analysis of natural products, such as essential oils or food samples, where a complex matrix of volatile compounds is often present. mdpi.commdpi.com

Table 1: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role of this compound | Rationale |

| Gas Chromatography (GC) | Internal Standard | Unique retention time due to branched structure, allowing for clear separation from common linear esters. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Internal Standard | Distinct mass spectrum and retention time for accurate quantification in complex matrices. |

| Method Development | Reference Standard | Can be used to calibrate instruments and validate analytical methods for the analysis of other branched-chain esters. |

Application in the Synthesis of More Complex Molecular Architectures (e.g., sulfur-containing esters)

This compound can serve as a valuable starting material for the synthesis of more complex molecules, including those with interesting organoleptic properties, such as sulfur-containing esters. While direct synthesis from this compound is not extensively documented, the closely related 4-ethyloctanoic acid has been successfully used to produce a variety of sulfur-containing flavor compounds.

A plausible synthetic route would involve the initial hydrolysis of this compound to its parent carboxylic acid, 4-ethyloctanoic acid. This acid can then be activated, for example, by conversion to the corresponding acyl chloride. The resulting reactive intermediate can subsequently be reacted with a range of sulfur-containing nucleophiles, such as thiols and thioalcohols, to yield the desired sulfur-containing esters. This approach has been demonstrated in the synthesis of novel flavor compounds with meaty and savory notes.

For instance, 4-ethyloctanoyl chloride, derived from 4-ethyloctanoic acid, has been reacted with various sulfur-containing compounds to produce esters with potential applications in the food and fragrance industries. The resulting sulfur-containing 4-ethyloctanoates exhibit interesting sensory characteristics, highlighting the utility of the 4-ethyloctanoyl scaffold in creating new flavor profiles.

Table 2: Examples of Sulfur-Containing Esters Synthesized from 4-Ethyloctanoic Acid Precursors

| Sulfur-Containing Reactant | Resulting Ester Product |

| 3-(Methylthio)propan-1-ol | 3-(Methylthio)propyl 4-ethyloctanoate |

| 2-Methyltetrahydrofuran-3-thiol | 2-Methyltetrahydrofuran-3-yl 4-ethyloctanoate |

| 4-Methyl-5-(2-hydroxyethyl)thiazole | 2-(4-Methylthiazol-5-yl)ethyl 4-ethyloctanoate |

| (Furan-2-yl)methanethiol | Furan-2-ylthis compound |

| 2-Methylfuran-3-thiol | 2-Methylfuran-3-yl 4-ethyloctanoate |

This table is based on syntheses starting from 4-ethyloctanoic acid, a precursor that can be obtained from the hydrolysis of this compound.

Role in the Development of New Reaction Methodologies

The chemical reactivity of this compound, centered around its ester functional group, provides a platform for its use in the development of new synthetic methodologies. As a research chemical, it can be employed to explore and optimize novel chemical transformations.

The ester moiety of this compound can undergo a variety of chemical reactions, making it a versatile building block. For example:

Reduction: The ester can be reduced to the corresponding primary alcohol, 4-ethyloctan-1-ol, using standard reducing agents like lithium aluminum hydride. This transformation provides access to a different class of compounds with potential applications in materials science and as fragrance components.

Grignard and Organolithium Reactions: Reaction with organometallic reagents, such as Grignard reagents or organolithium compounds, can convert the ester into tertiary alcohols. This allows for the construction of more complex carbon skeletons.

Alpha-Functionalization: The carbon atom alpha to the carbonyl group can potentially be deprotonated using a strong base, followed by reaction with an electrophile. This would introduce new functional groups at the C2 position, leading to a diverse range of derivatives. The development of efficient and selective methods for such functionalizations is an active area of research in organic synthesis. arkat-usa.orgresearchgate.net

Transesterification: this compound can undergo transesterification with other alcohols under acidic or basic conditions to produce different esters of 4-ethyloctanoic acid. This reaction is fundamental in polymer chemistry and for the synthesis of specialty esters.

By serving as a model substrate in these and other reactions, this compound can contribute to the expansion of the synthetic chemist's toolkit. The insights gained from studying its reactivity can be applied to the synthesis of more complex and valuable molecules. The development of syntheses for related compounds, such as the aggregation pheromone ethyl 4-methyloctanoate, often involves multi-step sequences where ester functional groups play a key role in the synthetic strategy. google.comung.ac.id

Emerging Directions and Future Research Horizons for Methyl 4 Ethyloctanoate

Integration of Artificial Intelligence and Machine Learning in Methyl 4-ethyloctanoate Research

One of the primary applications of ML in this context is the optimization of synthesis reactions . For instance, AI can be used to model and optimize the enzymatic synthesis of esters, predicting the optimal reaction conditions such as temperature, enzyme concentration, and substrate molar ratios to maximize yield. ijcce.ac.irijcce.ac.ir For this compound, this could mean more efficient and sustainable production methods. ML models like Artificial Neural Networks (ANN) and Radial Basis Functions (RBF) have been successfully used to predict the yield of enzymatic esterification reactions. ijcce.ac.irijcce.ac.ir These models can handle complex, non-linear relationships between input parameters and reaction outcomes, surpassing traditional optimization methods. aimspress.comresearchgate.net

Another significant area is the prediction of physicochemical properties . ML models can be trained on existing data to predict properties like density, viscosity, and thermal conductivity for various esters, including those with structures similar to this compound. researchgate.net This predictive capability can guide the design of new derivatives with desired characteristics without the need for extensive experimental work. For example, ML has been used to predict the density of fatty acid methyl esters with high accuracy. researchgate.net

Furthermore, AI can aid in the discovery of novel applications by screening virtual libraries of compounds against biological targets. While this compound is known as a pheromone, AI could help identify other potential biological activities, expanding its application scope.

| AI/ML Application Area | Potential Impact on this compound Research |

| Synthesis Optimization | Increased yield, reduced reaction time, and more sustainable production processes. ijcce.ac.irijcce.ac.iraimspress.comresearchgate.net |

| Property Prediction | Rapid screening of derivatives with desired physical and chemical properties. researchgate.net |

| New Application Discovery | Identification of novel biological activities and potential uses in various fields. |

High-Throughput Screening Methodologies for Reaction Optimization

High-throughput screening (HTS) allows for the rapid testing of a large number of experimental conditions in parallel, significantly accelerating the optimization of chemical reactions. acs.orgsigmaaldrich.com For the synthesis of this compound, HTS can be employed to efficiently screen catalysts, solvents, and reaction parameters.

The synthesis of this compound often involves esterification or cross-coupling reactions. HTS kits are commercially available for screening a wide array of catalysts and ligands for such reactions, enabling the identification of the most efficient catalytic system in a short amount of time. sigmaaldrich.com This is particularly valuable for developing cost-effective and scalable synthesis routes.

Moreover, HTS is instrumental in the directed evolution of enzymes for improved catalytic activity and selectivity. For instance, HTS methods have been developed to screen thousands of esterase mutants for their ability to hydrolyze specific esters, a process that can be adapted for the synthesis of chiral esters like this compound. nih.gov This approach can lead to the development of highly efficient biocatalysts for its production. The optimization of protein secretion in host organisms like yeast, facilitated by HTS, can further enhance the production of enzymes relevant to pheromone biosynthesis. biorxiv.org

| HTS Application | Relevance to this compound |

| Catalyst Screening | Rapid identification of optimal catalysts for esterification and cross-coupling reactions. acs.orgsigmaaldrich.com |

| Reaction Condition Optimization | Efficiently determining the best solvent, temperature, and reactant ratios for synthesis. |

| Enzyme Evolution | Developing highly active and selective biocatalysts for the synthesis of this compound. nih.gov |

Nanomaterials and Catalysis in this compound Transformations

Nanomaterials are increasingly being explored as catalysts and catalyst supports in organic synthesis due to their high surface area-to-volume ratio and unique electronic properties. nih.govresearchgate.net In the context of this compound, nanocatalysts offer the potential for more efficient and selective transformations.

Various types of nanocatalysts, including metal oxides and supported metal nanoparticles, have shown high activity in esterification and transesterification reactions. researchgate.netresearchgate.netacs.org For example, iron oxide nanoparticles supported on mesoporous materials have been successfully used in the esterification of a range of carboxylic acids. researchgate.net Such catalysts could be adapted for the synthesis of this compound, offering advantages like easy recovery and reusability, which are crucial for sustainable industrial processes.

Nanobiocatalysts, which involve the immobilization of enzymes like lipases on nanomaterials, represent another promising frontier. mdpi.com This approach can enhance the stability and reusability of the biocatalyst, making enzymatic synthesis of esters more economically viable. The use of nanostructured catalysts can also facilitate reactions under milder conditions, reducing energy consumption and by-product formation.

| Nanomaterial Type | Application in this compound Research |

| Metal Oxide Nanoparticles | As robust and reusable catalysts for esterification. researchgate.netacs.org |